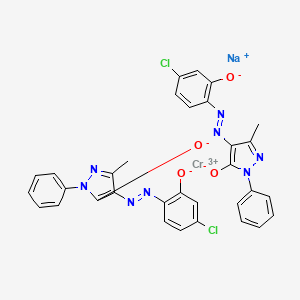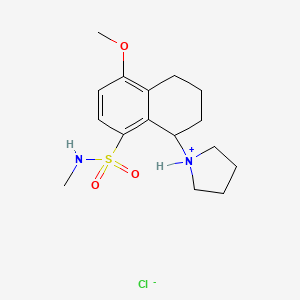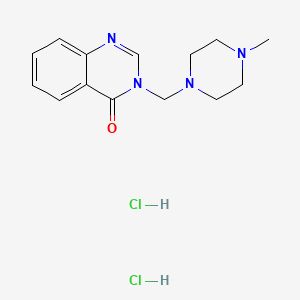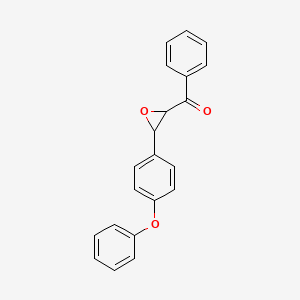
Iron(2+) nta
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+) nitrilotriacetate, commonly referred to as Iron(2+) NTA, is a coordination complex formed between iron(2+) ions and nitrilotriacetic acid. This compound is known for its chelating properties, which allow it to form stable complexes with metal ions. This compound is widely used in various fields, including chemistry, biology, and industry, due to its ability to bind and stabilize metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(2+) NTA can be synthesized by reacting iron(2+) salts, such as iron(2+) sulfate or iron(2+) chloride, with nitrilotriacetic acid in an aqueous solution. The reaction typically occurs under mild conditions, with the pH of the solution being adjusted to around 7 to 8 to ensure the complete dissolution of the reactants and the formation of the complex. The reaction can be represented as follows:
Fe2++NTA3−→Fe(NTA)−
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where iron(2+) salts and nitrilotriacetic acid are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product. The resulting this compound solution is then filtered and concentrated for further use.
Chemical Reactions Analysis
Types of Reactions
Iron(2+) NTA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form Iron(3+) NTA in the presence of oxidizing agents.
Reduction: Iron(3+) NTA can be reduced back to this compound using reducing agents.
Substitution: The nitrilotriacetic acid ligand in this compound can be substituted with other ligands, forming different coordination complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or ascorbic acid can be used as reducing agents under neutral or slightly acidic conditions.
Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to replace nitrilotriacetic acid in the complex.
Major Products Formed
Oxidation: Iron(3+) NTA
Reduction: this compound
Substitution: Iron(2+) EDTA or other iron-ligand complexes
Scientific Research Applications
Iron(2+) NTA has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various analytical techniques, including complexometric titrations and metal ion separation processes.
Biology: this compound is used in studies involving iron metabolism and transport in biological systems. It is also used in the preparation of iron-containing enzymes and proteins.
Medicine: this compound is explored for its potential use in iron supplementation therapies and as a contrast agent in magnetic resonance imaging (MRI).
Industry: It is used in water treatment processes to remove heavy metals and in the formulation of detergents and cleaning agents.
Mechanism of Action
Iron(2+) NTA exerts its effects through its strong chelating properties. The nitrilotriacetic acid ligand forms stable complexes with iron(2+) ions, preventing their precipitation and enhancing their solubility. This chelation process involves the coordination of the nitrogen and carboxylate groups of nitrilotriacetic acid with the iron(2+) ion, forming a stable five-membered ring structure. The resulting complex is highly stable and can effectively bind and transport iron ions in various chemical and biological systems.
Comparison with Similar Compounds
Iron(2+) NTA can be compared with other similar compounds, such as:
Ethylenediaminetetraacetic acid (EDTA): Both this compound and Iron(2+) EDTA are used as chelating agents, but EDTA forms more stable complexes with a wider range of metal ions.
Diethylenetriaminepentaacetic acid (DTPA): DTPA has a higher chelating capacity compared to NTA and is used in more demanding applications, such as in nuclear medicine.
Iminodiacetic acid (IDA): IDA is another chelating agent with similar properties to NTA but has a lower chelating capacity.
This compound is unique in its balance of stability and specificity for iron ions, making it particularly useful in applications where selective iron chelation is required.
Properties
CAS No. |
68391-67-3 |
|---|---|
Molecular Formula |
C6H7FeNO6 |
Molecular Weight |
244.97 g/mol |
IUPAC Name |
2-[carboxylatomethyl(carboxymethyl)amino]acetate;iron(2+) |
InChI |
InChI=1S/C6H9NO6.Fe/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |
InChI Key |
HRTRFYGFEIBSPN-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


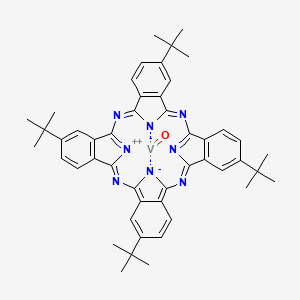



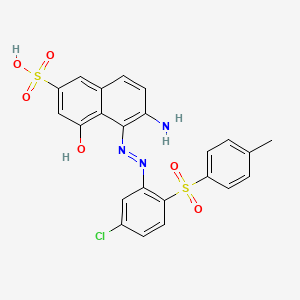

![9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-](/img/structure/B13776595.png)
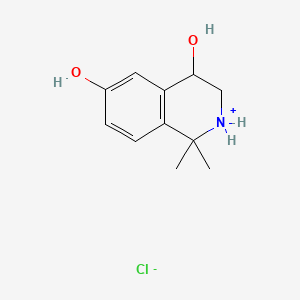
![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide](/img/structure/B13776601.png)

